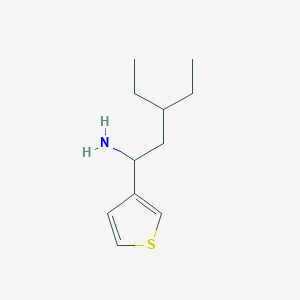
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine is a chemical compound with the molecular formula C11H19NS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine involves several steps. One common method includes the alkylation of thiophene derivatives followed by amination. The reaction conditions typically involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Analyse Chemischer Reaktionen
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation, oxidative stress, and microbial growth .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine can be compared with other thiophene derivatives, such as:
2-Ethylthiophene: Similar in structure but lacks the amine group, leading to different chemical reactivity and applications.
3-Methylthiophene: Another thiophene derivative with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group, making it more acidic and suitable for different types of reactions
This compound stands out due to its unique combination of the thiophene ring and the amine group, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H19NS |
|---|---|
Molekulargewicht |
197.34 g/mol |
IUPAC-Name |
3-ethyl-1-thiophen-3-ylpentan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-3-9(4-2)7-11(12)10-5-6-13-8-10/h5-6,8-9,11H,3-4,7,12H2,1-2H3 |
InChI-Schlüssel |
QWMRJMVEXVWRKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(C1=CSC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13244071.png)
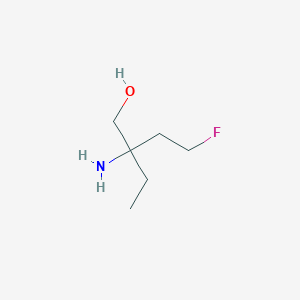
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13244093.png)
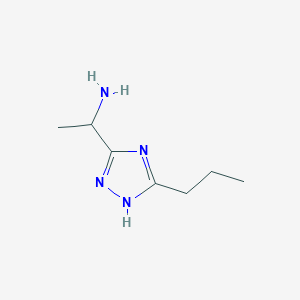
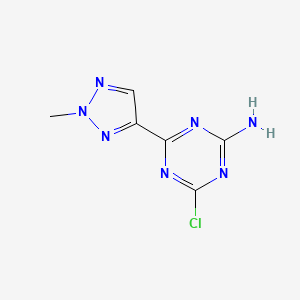
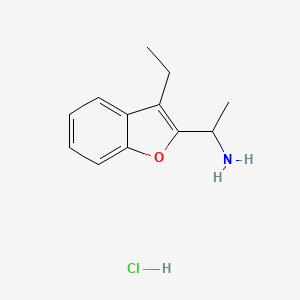
![8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13244107.png)
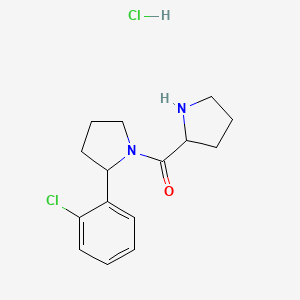
![5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13244124.png)
![N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine](/img/structure/B13244125.png)
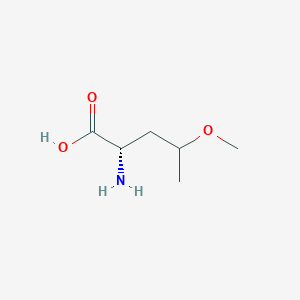


![N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)
